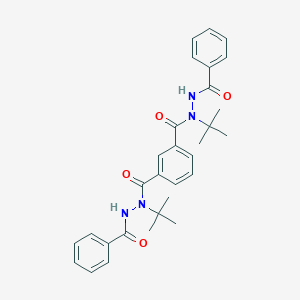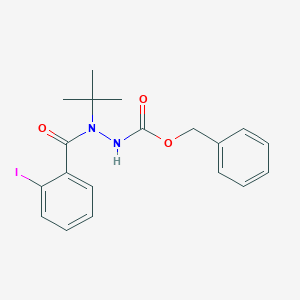
N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide, also known as AQ-RA 741, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
This compound 741 has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, this compound 741 has been found to possess analgesic properties, possibly by modulating the activity of pain receptors in the central nervous system. Furthermore, this compound 741 has been shown to possess anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 in lab experiments is its relatively low toxicity, making it a safer alternative to other chemical compounds. Additionally, this compound 741 has been found to possess a high degree of stability, making it a reliable compound for use in various experiments. However, one limitation of using this compound 741 is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741. One potential area of research is the development of this compound 741 as a potential therapeutic agent for the treatment of various diseases and disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound 741 and its effects on the central nervous system. Finally, future research could focus on the synthesis of new derivatives of this compound 741 with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 involves the reaction of 2-naphthylacetic acid with 2,3-dimethylquinoxaline-6-carbonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain this compound 741 in its pure form.
Applications De Recherche Scientifique
N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 has been extensively studied for its potential use as a therapeutic agent. It has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make it a promising candidate for the treatment of various diseases and disorders.
Propriétés
Formule moléculaire |
C22H19N3O |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(2,3-dimethylquinoxalin-6-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H19N3O/c1-14-15(2)24-21-13-18(10-11-20(21)23-14)25-22(26)12-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,13H,12H2,1-2H3,(H,25,26) |
Clé InChI |
ONZRLKKWCBSCDL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N=C1C |
SMILES canonique |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)CC3=CC=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}{3-nitrophenyl}methylphosphonate](/img/structure/B295398.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)

